molecular formula C23H28O7 B1150683 3,4,5,19-Tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-ol CAS No. 83916-76-1

3,4,5,19-Tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-ol

Cat. No. B1150683
CAS RN: 83916-76-1
M. Wt: 416.5 g/mol
InChI Key:
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Description

The investigation into complex organic molecules like "3,4,5,19-Tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-ol" encompasses various facets including synthesis, molecular structure elucidation, reactivity, and physical and chemical property assessment. These compounds are of interest due to their intricate structures and potential for diverse applications in fields such as materials science, pharmaceuticals, and organic electronics.

Synthesis Analysis

While specific synthesis details for the mentioned compound are not available, the general approach to synthesizing complex organic molecules often involves multi-step reactions, including cycloadditions, rearrangements, and selective functionalization. For instance, the synthesis and dimerization processes discussed by Park et al. (1990) for related compounds involve dissolving-metal reactions and catalyzed ring-opening reactions, showcasing the intricate methodologies employed in constructing complex molecular architectures (Park et al., 1990).

Molecular Structure Analysis

The determination of molecular structures of complex compounds is typically achieved through techniques such as X-ray crystallography. For example, the crystal and molecular structure of a similar complex molecule was elucidated by Ganapathy et al. (2013), demonstrating the utility of single-crystal X-ray diffraction in understanding the spatial arrangement of atoms within a molecule (Ganapathy et al., 2013).

Chemical Reactions and Properties

The reactivity of complex organic molecules can be explored through studies of their chemical reactions. Menzek and Altundas (2006) discussed the reactions of cycloepoxides leading to new intramolecular oxygen migration pathways, highlighting the diverse reactivity and potential transformations of these compounds (Menzek & Altundas, 2006).

Physical Properties Analysis

The physical properties of complex organic compounds, such as solubility, melting point, and crystallinity, can be significantly influenced by their molecular structures. Investigations into these properties are essential for understanding the compound's behavior in different environments and potential applications.

Chemical Properties Analysis

Chemical properties, including acidity, basicity, reactivity towards various reagents, and stability, are crucial for determining the compound's applications and handling. Studies similar to those by Sakamoto et al. (1991), which describe the synthesis and properties of novel bicyclic compounds, offer insights into the methodologies for assessing the chemical properties of complex molecules (Sakamoto et al., 1991).

Scientific Research Applications

Molecular Structure and Charge-Transfer Interactions

One research application of compounds similar to 3,4,5,19-Tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-ol involves studying their molecular structures and potential charge-transfer interactions. For instance, a study on a related compound, 5-methoxyspiro[tetracyclo[8.8.1.0(3,8).0(12,17)]nonadeca-3,5,7,12,14,16-hexene-19,2'-[1,3]dioxolane], highlights the twin-chair conformation and suggests weak attractive charge-transfer interactions between stacked arenes (Liu, Kilner, & Halcrow, 2002).

Crystal Structure and Conformation Analysis

Studies on the crystal structure of similar complex molecules offer insights into their conformation and molecular interactions. For example, research on cyclo-1,1',4,4'-bis(1,1,3,3-tetramethyl-1,3-disiloxanediyl)dibenzene, a compound with structural similarities, reveals parallel phenyl rings and considers it as a monomer for catalytic ring-opening polymerization (Abboud, Smith, & Wagener, 1993).

Natural Compound Isolation and Structure Elucidation

The isolation and structural analysis of natural compounds with similar frameworks are another area of research application. The study of the natural naphthoquinone sterekunthal-B, a compound with a complex bicyclic system, is an example of this, offering insights into the boat conformation of its six-membered rings (Ravikumar et al., 2005).

Synthetic Chemistry and Reaction Analysis

In synthetic chemistry, research focuses on the reactions and properties of structurally similar compounds. For instance, a study on the reactions of 3,10-epoxycyclo[10.2.2.02,7.04,9]hexadeca-4,6,8,13-tetraene demonstrates new intramolecular 1,5-oxygen migration, providing valuable insights into the behavior of complex molecular structures (Menzek & Altundas, 2006).

properties

IUPAC Name

3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28O7/c1-11-7-13-8-15(25-3)20(26-4)22(27-5)17(13)18-14(19(24)12(11)2)9-16-21(23(18)28-6)30-10-29-16/h8-9,11-12,19,24H,7,10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVMJUSKDPJGDHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3C(C1C)O)OCO4)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isogomisin O

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4,5,19-Tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-ol
Reactant of Route 2
Reactant of Route 2
3,4,5,19-Tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-ol
Reactant of Route 3
Reactant of Route 3
3,4,5,19-Tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-ol
Reactant of Route 4
Reactant of Route 4
3,4,5,19-Tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-ol
Reactant of Route 5
Reactant of Route 5
3,4,5,19-Tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-ol
Reactant of Route 6
3,4,5,19-Tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-ol

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